molecular formula C11H10N2O4 B057345 Ethyl 5-nitroindole-2-carboxylate CAS No. 16732-57-3

Ethyl 5-nitroindole-2-carboxylate

Cat. No. B057345
CAS RN: 16732-57-3
M. Wt: 234.21 g/mol
InChI Key: DVFJMQCNICEPAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 5-nitroindole-2-carboxylate involves efficient and modified methods. For instance, the carbohydrazides of corresponding ethyl nitroindole-2-carboxylates undergo smooth transformation to 1,3,4-oxadiazolyl nitroindoles upon reaction with aromatic carboxylic acids in the presence of phosphorus oxychloride, showcasing an efficient method for synthesizing derivatives of ethyl nitroindole-2-carboxylates (Narayana et al., 2005).

Molecular Structure Analysis

The molecular structure of Ethyl 5-nitroindole-2-carboxylate and its derivatives has been extensively studied through various analytical techniques. The crystal structure of related compounds indicates the importance of hydrogen bonding in the crystal packing of these molecules, which plays a significant role in their chemical behavior and properties (Yeong et al., 2018).

Chemical Reactions and Properties

Ethyl 5-nitroindole-2-carboxylate participates in a variety of chemical reactions, leading to the formation of biologically active compounds. For example, it can undergo reactions that result in the formation of 1,3,4-oxadiazolyl nitroindoles, which have been studied for their anti-inflammatory activity. Such reactions demonstrate the compound's utility in synthesizing new molecules with potential biological activities (Narayana et al., 2005).

Scientific Research Applications

Ethyl 5-nitroindole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology .

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

  • Pharmaceuticals : Indoles are present in many drugs, such as indomethacin and the notorious LSD . They are used in the treatment of various disorders in the human body, including cancer cells and microbes .

  • Proteins : Indoles are found in proteins in the form of amino acids, such as tryptophan . This makes them crucial in cell biology .

  • Natural Products : Indoles are prevalent in several plants such as strychnine . They are a significant type of heterocycle .

  • Chemical Synthesis : Indoles are used in the synthesis of various organic compounds . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

  • Research Chemicals : Ethyl 5-nitroindole-2-carboxylate is available for purchase as a research chemical . It’s often used in the synthesis of other compounds in a laboratory setting .

  • Alkaloids : Indoles are a significant moiety in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.

  • Pharmaceuticals : Indoles are present in many drugs, such as indomethacin and the notorious LSD . They are used in the treatment of various disorders in the human body, including cancer cells and microbes .

  • Proteins : Indoles are found in proteins in the form of amino acids, such as tryptophan . This makes them crucial in cell biology .

  • Natural Products : Indoles are prevalent in several plants such as strychnine . They are a significant type of heterocycle .

  • Chemical Synthesis : Indoles are used in the synthesis of various organic compounds . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

  • Research Chemicals : Ethyl 5-nitroindole-2-carboxylate is available for purchase as a research chemical . It’s often used in the synthesis of other compounds in a laboratory setting .

  • Alkaloids : Indoles are a significant moiety in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.

properties

IUPAC Name

ethyl 5-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)10-6-7-5-8(13(15)16)3-4-9(7)12-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFJMQCNICEPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299657
Record name ethyl 5-nitroindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-nitroindole-2-carboxylate

CAS RN

16732-57-3
Record name 16732-57-3
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Record name ethyl 5-nitroindole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-nitro-1H-indole-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
SM Parmerter, AG Cook, WB Dixon - Journal of the American …, 1958 - ACS Publications
… and /¡-nitrophenylhydrazones of ethyl pyruvateundergo the Fischer rearrangement in polyphosphoric acid to form ethyl 7-nitroindole-2-carboxylate and ethyl 5-nitroindole-2-carboxylate, …
Number of citations: 78 pubs.acs.org
SN Lavrenov, SA Lakatosh, LN Lysenkova… - …, 2002 - thieme-connect.com
… Whereas ethyl 5-nitroindole-2-carboxylate was obtained by Fischer indole synthesis from the 4-nitrophenylhydrazone of ethyl pyruvate in 50-60% yields, ethyl 6-nitroindole-2-…
Number of citations: 6 www.thieme-connect.com
B Narayana, BV Ashalatha, KKV Raj… - Bioorganic & medicinal …, 2005 - Elsevier
… /6/5/7-nitro-indole-2-carboxylic acids carried out according to Fischer indole synthesis resulted in mixtures of ethyl 4-nitro/6-nitro-indole-2-carboxylates, ethyl 5-nitroindole-2-carboxylate …
Number of citations: 89 www.sciencedirect.com
MA Warpehoski, VS Bradford - Tetrahedron letters, 1986 - Elsevier
A short and efficient synthesis of the 1,2-dihydro-3H-pyrrolo[3,2-e]indole (2) ring system of the antitumor antibiotic CC-1065 ( 1 ) from ethyl-5-aminoindole-2-carboxylate 3 was made …
Number of citations: 23 www.sciencedirect.com
EFV Scriven, H Suschitzky, DR Thomas… - Journal of the Chemical …, 1979 - pubs.rsc.org
… phate (56.7 g) was added dropwise to a stirred solution of ethyl 5-nitroindole-2-carboxylate (52.2 g, 0.223 mol) in a mixture of acetone (360 ml) and aqueous 50% potassium hydroxide (…
Number of citations: 22 pubs.rsc.org
NI Ziedan, F Stefanelli, S Fogli, AD Westwell - European journal of …, 2010 - Elsevier
… Both ethyl-5-fluoroindole-2-carboxylate 6c and ethyl-5-nitroindole-2-carboxylate 6d were prepared from the corresponding anilines via the Fischer indole synthesis in 60% and 52% …
Number of citations: 55 www.sciencedirect.com
MMMD Cominetti, ZR Goddard, CE Howman… - Tetrahedron …, 2021 - Elsevier
… Commercially available ethyl 5-nitroindole-2-carboxylate 1 was initially Boc-protected on the indole nitrogen. A subsequent reduction with zinc and ammonium chloride led to the amino …
Number of citations: 1 www.sciencedirect.com
RY Zhao, HK Erickson, BA Leece, EE Reid… - Journal of Medicinal …, 2012 - ACS Publications
… Commercially available ethyl 5-nitroindole-2-carboxylate 16 was either hydrolyzed to the carboxylic acid 17 or reduced to ethyl 5-aminoindole-2-carboxylate 18 in excellent yields. …
Number of citations: 86 pubs.acs.org
Y Wang, H Yuan, W Ye, SC Wright… - Journal of medicinal …, 2000 - ACS Publications
… Treatment of ethyl 5-nitroindole-2-carboxylate, 1, with lithium aluminum hydride in the presence of sulfuric acid at 0 C for 30 min cleanly reduced the ester into alcohol 18 with high yield (…
Number of citations: 45 pubs.acs.org
F Piscitelli, A Coluccia, A Brancale… - Journal of medicinal …, 2009 - ACS Publications
… Ethyl 5-nitroindole-2-carboxylate (37) was purchased from Acros Organics. Ethyl 5-bromoindole-2-carboxylate (36) (10) and ethyl 5-chloro-4-fluoroindole-2-carboxylate (38) (19) were …
Number of citations: 66 pubs.acs.org

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